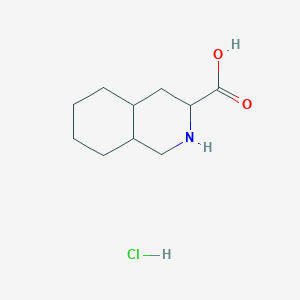

Decahydro-isoquinoline-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPVXZBGHNSXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNC(CC2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-isoquinoline-3-carboxylic acid hydrochloride typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and conversion of isoquinoline derivatives. The final product is purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Decahydro-isoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

Decahydro-isoquinoline-3-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. It is employed in:

- Synthesis of Complex Molecules : Used as a reagent in various chemical reactions.

- Chemical Reactions : Undergoes oxidation to yield ketones or carboxylic acids and reduction to produce amines.

Biology

The compound has been investigated for its biological activities:

- Antimicrobial Properties : Demonstrated effectiveness against resistant bacterial strains.

- Anticancer Activity : Induces apoptosis in cancer cells through oxidative stress mechanisms .

Medicine

Research indicates potential therapeutic applications in drug development:

- Neuroprotective Effects : Modulates AMPA/NMDA receptor activity, which could be beneficial for neurodegenerative diseases .

- Therapeutic Intermediates : Serves as an intermediate in the synthesis of pharmaceutical compounds .

The biological activity of this compound is primarily mediated through interactions with molecular targets such as enzymes and receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Modulation of AMPA/NMDA receptor activity |

Case Studies

- Antimicrobial Efficacy : A study showed significant inhibition of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values indicating strong therapeutic potential against resistant strains.

- Cancer Cell Apoptosis : In vitro studies revealed that treatment with this compound increased reactive oxygen species (ROS) levels in cancer cells, triggering apoptotic pathways through both direct cytotoxicity and modulation of survival signaling pathways .

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity | Key Findings |

|---|---|---|

| 6-(2-(1H-tetrazol-5-yl)ethyl) variant | Potent AMPA antagonist | Optimal stereochemistry enhances binding |

| Non-substituted decahydroisoquinoline | Low activity | Lack of substituents reduces interaction |

Mechanism of Action

The mechanism of action of Decahydro-isoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Decahydro-isoquinoline-3-carboxylic acid HCl differs from Jatrorrhizine hydrochloride in backbone saturation (decahydro vs. aromatic isoquinoline) and functionalization (carboxylic acid vs. methoxy groups). This structural divergence likely impacts bioavailability and target selectivity.

- Compared to Butenafine hydrochloride, the absence of lipophilic aromatic systems (e.g., benzofuran) in Decahydro-isoquinoline-3-carboxylic acid HCl may reduce membrane permeability but improve solubility.

Key Observations :

Key Observations :

- Limited safety data for Decahydro-isoquinoline-3-carboxylic acid HCl align with challenges noted for (R)-(+)-3-Aminoquinuclidine dihydrochloride, emphasizing the need for rigorous toxicological profiling in novel hydrochlorides .

- Jatrorrhizine hydrochloride’s established safety profile contrasts with the understudied nature of the target compound, reflecting differences in research focus (natural product vs. synthetic derivative) .

Biological Activity

Decahydro-isoquinoline-3-carboxylic acid hydrochloride, a compound derived from the isoquinoline family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its fully hydrogenated isoquinoline ring structure, which contributes to its unique chemical and biological properties. Its molecular formula is with a molecular weight of approximately 183.25 g/mol.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The compound has been shown to modulate the activity of neurotransmitter receptors, particularly those associated with excitatory amino acids, such as AMPA and NMDA receptors .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Modulation of AMPA/NMDA receptor activity |

Table 2: Structure-Activity Relationship (SAR)

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of bacteria showed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for therapeutic applications against resistant bacterial strains.

- Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways related to survival and apoptosis .

Q & A

Basic Research Questions

Q. How should researchers optimize synthesis protocols for Decahydro-isoquinoline-3-carboxylic Acid Hydrochloride to ensure high yield and purity?

- Methodology :

- Use carbodiimide-based coupling agents (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) for carboxyl group activation, as demonstrated in peptide synthesis .

- Monitor reaction progress via HPLC with UV detection (e.g., 254 nm), referencing chromatographic separation techniques for similar hydrochlorides (e.g., Jatrorrhizine hydrochloride) .

- Purify via recrystallization in ethanol/water mixtures, adjusting pH to stabilize the hydrochloride salt form.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Prioritize - and -NMR to confirm stereochemistry of the decahydro-isoquinoline core.

- HPLC-MS : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid to enhance ionization for mass spectrometry .

- Elemental Analysis : Verify chloride content via gravimetric titration (silver nitrate) to confirm hydrochloride stoichiometry.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear EN 166-certified safety goggles, EN 374-compliant nitrile gloves, and flame-retardant lab coats to mitigate exposure risks .

- Ventilation : Conduct all procedures in fume hoods to prevent inhalation of aerosols or dust, aligning with GHS guidelines for similar research chemicals .

- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills; avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodology :

- Accelerated Stability Studies : Expose the compound to buffers (pH 1–10) at 40°C/75% RH for 14 days, using HPLC to quantify degradation products (e.g., free acid form) .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions.

- Structural Analysis : Use FT-IR to detect pH-induced changes in carboxylate or amine protonation states.

Q. What experimental design considerations are critical for in vivo studies involving this compound?

- Methodology :

- Dose Optimization : Conduct pharmacokinetic profiling in rodent models (e.g., db/db mice) to establish bioavailability and metabolic clearance rates, referencing protocols for nephropathy studies .

- Vehicle Selection : Use saline with 0.5% carboxymethylcellulose to enhance solubility while avoiding organic solvents that may confound toxicity results.

- Endpoint Selection : Include biomarkers (e.g., urinary creatinine, oxidative stress markers) to assess target engagement and off-target effects .

Q. How can researchers address variability in biological activity data across cell-based assays?

- Methodology :

- Standardized Culture Conditions : Maintain consistent cell passage numbers, serum batch, and CO levels (e.g., 5% for primary neurons) to reduce experimental noise .

- Positive/Negative Controls : Use berberine hydrochloride or palmatine hydrochloride as comparators due to structural similarities .

- Data Normalization : Express activity as fold-change relative to vehicle-treated controls, applying ANOVA with post-hoc Tukey tests for multi-group comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.